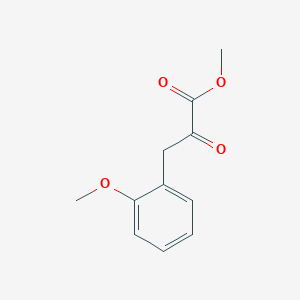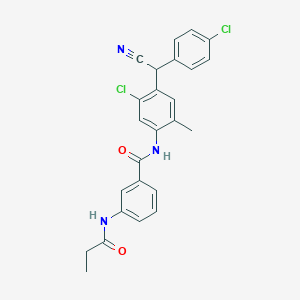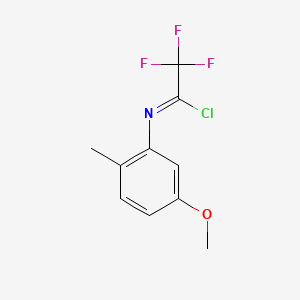
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two bromine atoms and a thienyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone typically involves the bromination of 1-(2,5-dimethyl-3-thienyl)ethanone. The reaction is carried out using bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of handling hazardous brominating agents.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and a carbonyl group. The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new bonds. Additionally, the carbonyl group can participate in various redox reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-thiophenecarboxaldehyde
- 2,5-Dimethylthiophene
- 2-Bromo-1-(2,5-dimethyl-3-thienyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further functionalization. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
122654-18-6 |
|---|---|
Molecular Formula |
C8H8Br2OS |
Molecular Weight |
312.02 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,5-dimethylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H8Br2OS/c1-4-3-6(5(2)12-4)7(11)8(9)10/h3,8H,1-2H3 |
InChI Key |
RWZLIGDLAGZFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)


![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)




![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
